

# Application Notes and Protocols for Cell Viability Assay with JND4135

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

JND4135 is a potent, Type II pan-Tropomyosin Receptor Kinase (TRK) inhibitor targeting TRKA, TRKB, and TRKC with IC50 values in the low nanomolar range (2.79, 3.19, and 3.01 nM, respectively).[1][2] It has demonstrated significant activity against wild-type TRK proteins and, notably, is effective against acquired resistance mutations, including those in the xDFG motif.[3][4][5][6] The mechanism of action of JND4135 involves the inhibition of TRK autophosphorylation and the subsequent suppression of downstream signaling cascades, such as the PLCy-PKC, PI3K-AKT, and RAS-MAPK pathways.[3] This ultimately leads to the induction of G0/G1 cell cycle arrest and apoptosis in cancer cells harboring TRK fusions or mutations.[1][3] These application notes provide a detailed protocol for assessing the effect of JND4135 on cell viability, a crucial step in preclinical drug evaluation.

## **Data Presentation**

Table 1: Inhibitory Activity of JND4135 against TRK Kinases

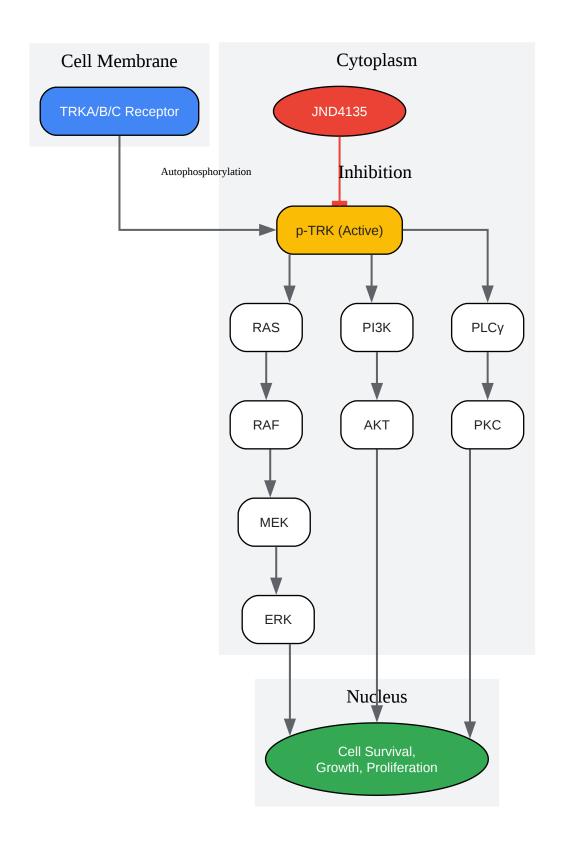


Target	IC50 (nM)
TRKA	2.79
TRKB	3.19
TRKC	3.01

This data is based on in vitro kinase assays and demonstrates the potent pan-TRK inhibitory activity of **JND4135**.[1][2]

## **Signaling Pathway of JND4135 Inhibition**





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Caption: JND4135 inhibits TRK autophosphorylation and downstream signaling.



# Experimental Protocols Cell Viability Assay Using MTT

This protocol describes the determination of cell viability by measuring the metabolic activity of cells upon treatment with **JND4135**. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.

#### Materials:

- JND4135 compound
- BaF3 cells expressing a TRK fusion or mutation (e.g., BaF3-CD74-TRKA-G667C)[3]
- RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Phosphate-Buffered Saline (PBS)
- MTT solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well cell culture plates
- · Microplate reader

#### Procedure:

- Cell Seeding:
  - Culture BaF3 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.



- Harvest cells in the logarithmic growth phase and determine cell density and viability using a hemocytometer and Trypan Blue exclusion.
- Dilute the cell suspension to a final concentration of 1 x 10^5 cells/mL.
- $\circ$  Seed 100 µL of the cell suspension into each well of a 96-well plate (10,000 cells/well).
- Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
- Compound Preparation and Treatment:
  - Prepare a stock solution of JND4135 in DMSO.
  - Perform serial dilutions of the JND4135 stock solution in culture medium to achieve the desired final concentrations (e.g., a range from 0.1 nM to 1000 nM). A vehicle control (DMSO) should also be prepared.
  - $\circ$  After the 24-hour incubation, carefully remove the medium from the wells and add 100  $\mu$ L of the medium containing the different concentrations of **JND4135** or the vehicle control.
  - Incubate the plates for an additional 48-72 hours at 37°C and 5% CO2.

#### MTT Assay:

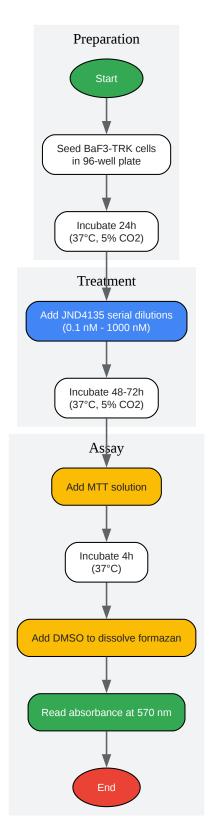
- After the treatment period, add 10 μL of MTT solution (5 mg/mL) to each well.
- Incubate the plates for 4 hours at 37°C to allow for the formation of formazan crystals.
- After incubation, add 100 μL of DMSO to each well to dissolve the formazan crystals.
- Gently shake the plates for 10 minutes to ensure complete dissolution.

#### Data Acquisition:

- Measure the absorbance of each well at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each treatment group relative to the vehicle control.



## **Experimental Workflow**



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Caption: Workflow for assessing cell viability with JND4135 using MTT assay.

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### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. JND4135 | TRK抑制剂 | MCE [medchemexpress.cn]
- 3. JND4135, a New Type II TRK Inhibitor, Overcomes TRK xDFG and Other Mutation Resistance In Vitro and In Vivo PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. JND4135, a New Type II TRK Inhibitor, Overcomes TRK xDFG and Other Mutation Resistance In Vitro and In Vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JND4135, a New Type II TRK Inhibitor, Overcomes TRK xDFG and Other Mutation Resistance In Vitro and In Vivo: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
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